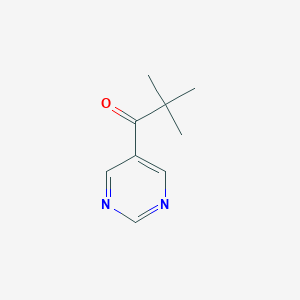

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

SQ-34676的合成涉及多个步骤。在手性催化剂存在下,环戊二烯与苄基氯甲基醚进行区域选择性反应,然后进行羟基化,得到环戊烯-1-醇衍生物。然后将该中间体环氧化、保护并与6-O-苄基鸟嘌呤缩合,形成鸟嘌呤衍生物。 后续的保护、氧化和亚甲基形成步骤导致最终产物 .

工业生产方法

SQ-34676的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该过程涉及严格控制反应条件,以确保高产率和纯度。 使用先进的纯化技术,如高效液相色谱,是实现所需产品质量的常见方法 .

化学反应分析

反应类型

SQ-34676 经历各种化学反应,包括氧化、还原和取代。这些反应对于其合成和修饰至关重要。

常用试剂和条件

氧化: 戴斯-马丁氧化剂或二氯甲烷中的甲基膦酸。

还原: 四氢呋喃/二氯甲烷中的锌/四氯化钛络合物。

取代: 二甲基甲酰胺中的苄基溴和氢化钠.

主要产物

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing pyrimidine rings exhibit antimicrobial properties. For instance, derivatives of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one have been synthesized and tested for their efficacy against various bacterial strains. Studies have shown that modifications to the pyrimidine structure can enhance antimicrobial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties

Pyrimidine derivatives are also known for their anticancer activities. The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies suggest that this compound can induce apoptosis in specific cancer cell lines, which may be attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival .

Organic Synthesis

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it suitable for creating complex molecules used in pharmaceuticals and agrochemicals. Researchers have successfully employed it in multi-step synthesis processes to produce more complex pyrimidine derivatives with enhanced biological activities .

Catalytic Applications

In synthetic organic chemistry, this compound has been utilized as a catalyst or co-catalyst in reactions such as cross-coupling and condensation reactions. Its ability to stabilize transition states has been demonstrated to improve reaction yields and selectivity.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties. For instance, its inclusion can enhance thermal stability and mechanical strength of polymers, making it valuable in applications ranging from coatings to structural materials .

Nanomaterials

Recent studies have investigated the use of this compound in the synthesis of nanomaterials. Its unique chemical properties allow it to act as a stabilizing agent for nanoparticles, which can be utilized in various applications including drug delivery systems and sensors .

Case Studies

作用机制

SQ-34676通过抑制乙型肝炎病毒的逆转录酶发挥作用。它被掺入病毒 DNA 中,导致链终止并阻止进一步的病毒复制。 此外,它还抑制赖氨酸特异性去甲基酶 5B,该酶在某些癌症的肿瘤抑制和耐药性中发挥作用 .

相似化合物的比较

类似化合物

- 潘昔洛韦

- 更昔洛韦

- 洛布卡韦

- 阿昔洛韦

- 拉米夫定

独特性

SQ-34676 的独特之处在于其对乙型肝炎病毒的高效性和选择性。 与其他核苷类似物相比,它具有更高的耐药性遗传屏障,使其成为长期抗病毒治疗的首选 .

生物活性

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a propanone moiety. This unique structure contributes to its reactivity and biological activity.

Molecular Formula : C10H12N2O

Molecular Weight : 176.22 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been reported to modulate enzyme activities and receptor functions, leading to various cellular responses:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It has potential interactions with receptors that regulate physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological properties:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

Antiviral Properties

The compound is also being investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication in vitro, although further research is needed to confirm these findings.

Anticancer Potential

Research has indicated that this compound may exhibit cytotoxic effects on cancer cell lines. Notably, it has shown promise against A2780 ovarian cancer cells with an IC50 value of approximately 19.5 μM.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against S. aureus and E. coli .

- Antiviral Screening : In a screening for antiviral activity against Hepatitis B virus (HBV), derivatives similar to this compound showed promising results in inhibiting viral replication .

- Cytotoxicity in Cancer Cells : A comparative study involving multiple pyrimidine derivatives highlighted the cytotoxic effects of this compound on A2780 cells, indicating its potential as an anticancer agent .

属性

IUPAC Name |

2,2-dimethyl-1-pyrimidin-5-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMMBUXEXIWEIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CN=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545797 |

Source

|

| Record name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103686-53-9 |

Source

|

| Record name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。